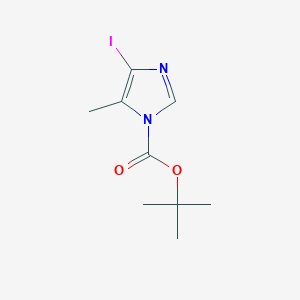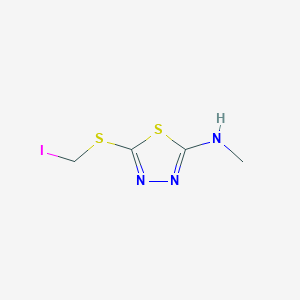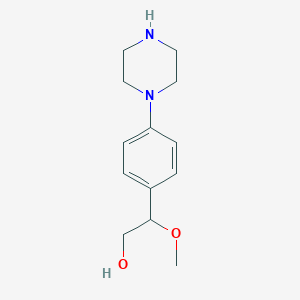
3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one is a heterocyclic compound that features a pyridazinone core with an aminobenzyl and phenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one typically involves the condensation of 3-aminobenzylamine with 1-phenylpyridazin-4(1H)-one under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminobenzamide: An inhibitor of poly ADP ribose polymerase (PARP), used in DNA repair studies.
1-Phenylpyridazin-4(1H)-one: A precursor in the synthesis of various pyridazinone derivatives.
Uniqueness
3-(3-aminobenzyl)-1-phenylpyridazin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H15N3O |
|---|---|
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
3-[(3-aminophenyl)methyl]-1-phenylpyridazin-4-one |
InChI |
InChI=1S/C17H15N3O/c18-14-6-4-5-13(11-14)12-16-17(21)9-10-20(19-16)15-7-2-1-3-8-15/h1-11H,12,18H2 |
InChI-Schlüssel |
LLZJMVYCTGISNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)CC3=CC(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol](/img/structure/B13875528.png)






![2-O-tert-butyl 1-O-methyl 5-[4-(methylcarbamoyl)phenyl]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate](/img/structure/B13875589.png)


![7-[(6-chloropyrimidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13875626.png)

![2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid](/img/structure/B13875631.png)
![1-(4,6-Dihydro-thieno[3,4-d]thiazol-2-yl)-2-ethyl-hexan-1-one](/img/structure/B13875632.png)
